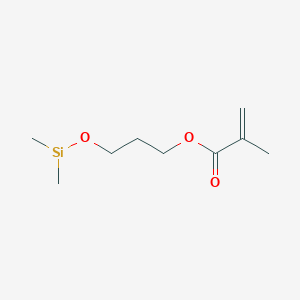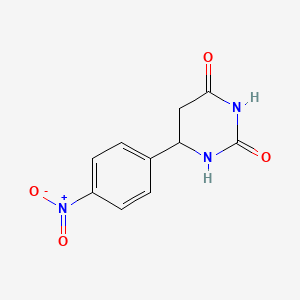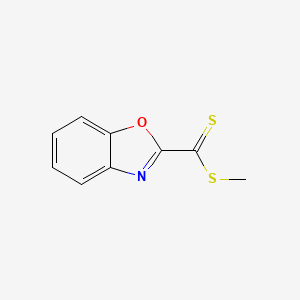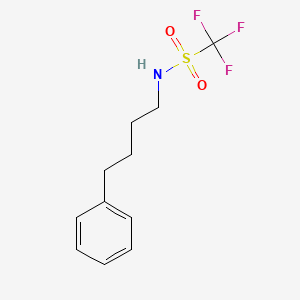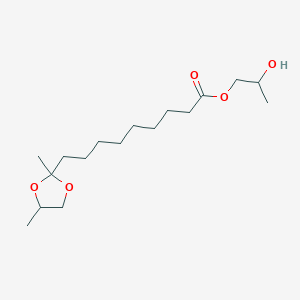
2-Hydroxypropyl 9-(2,4-dimethyl-1,3-dioxolan-2-YL)nonanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Hydroxypropyl 9-(2,4-dimethyl-1,3-dioxolan-2-yl)nonanoate is a chemical compound known for its unique structural properties and potential applications in various fields. This compound features a dioxolane ring, which is a five-membered ring containing two oxygen atoms, and a nonanoate ester group. The presence of these functional groups imparts specific chemical reactivity and stability to the compound.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Hydroxypropyl 9-(2,4-dimethyl-1,3-dioxolan-2-yl)nonanoate typically involves the reaction of 2,4-dimethyl-1,3-dioxolane with a suitable nonanoic acid derivative. One common method is the esterification reaction, where the hydroxyl group of the dioxolane reacts with the carboxylic acid group of the nonanoic acid derivative in the presence of an acid catalyst. The reaction conditions often include elevated temperatures and the use of a dehydrating agent to drive the reaction to completion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale production. Additionally, purification steps such as distillation or chromatography are employed to obtain the desired product with high purity.
Análisis De Reacciones Químicas
Types of Reactions
2-Hydroxypropyl 9-(2,4-dimethyl-1,3-dioxolan-2-yl)nonanoate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl compound.
Reduction: The ester group can be reduced to an alcohol.
Substitution: The dioxolane ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions under basic conditions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of primary or secondary alcohols.
Substitution: Formation of substituted dioxolane derivatives.
Aplicaciones Científicas De Investigación
2-Hydroxypropyl 9-(2,4-dimethyl-1,3-dioxolan-2-yl)nonanoate has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and polymer chemistry.
Biology: Investigated for its potential as a bioactive compound in drug discovery.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the formulation of specialty chemicals and materials, such as coatings and adhesives.
Mecanismo De Acción
The mechanism of action of 2-Hydroxypropyl 9-(2,4-dimethyl-1,3-dioxolan-2-yl)nonanoate involves its interaction with specific molecular targets and pathways. The dioxolane ring can act as a reactive site for binding to enzymes or receptors, modulating their activity. The ester group can undergo hydrolysis to release active metabolites that exert biological effects. The compound’s overall activity is influenced by its ability to interact with cellular components and disrupt normal biochemical processes.
Comparación Con Compuestos Similares
Similar Compounds
- 2,2-Dimethyl-1,3-dioxolan-4-ylmethanol
- ®-(-)-2,2-Dimethyl-1,3-dioxolane-4-methanol
- 2,2-Dimethyl-1,3-dioxolan-4-ylmethyl p-toluenesulfonate
Uniqueness
2-Hydroxypropyl 9-(2,4-dimethyl-1,3-dioxolan-2-yl)nonanoate is unique due to its specific combination of functional groups, which imparts distinct chemical reactivity and stability. The presence of both the dioxolane ring and the nonanoate ester group allows for versatile applications in various fields, making it a valuable compound for research and industrial purposes.
Propiedades
Número CAS |
94106-28-2 |
|---|---|
Fórmula molecular |
C17H32O5 |
Peso molecular |
316.4 g/mol |
Nombre IUPAC |
2-hydroxypropyl 9-(2,4-dimethyl-1,3-dioxolan-2-yl)nonanoate |
InChI |
InChI=1S/C17H32O5/c1-14(18)12-20-16(19)10-8-6-4-5-7-9-11-17(3)21-13-15(2)22-17/h14-15,18H,4-13H2,1-3H3 |
Clave InChI |
KIXRATXUYMDJMU-UHFFFAOYSA-N |
SMILES canónico |
CC1COC(O1)(C)CCCCCCCCC(=O)OCC(C)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



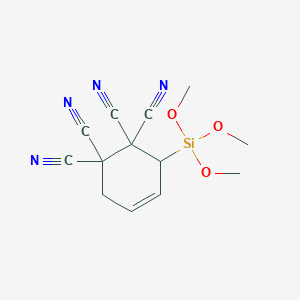

![N-[1-Chloro-2,2-bis(phenylsulfanyl)ethenyl]-N-methylaniline](/img/structure/B14350015.png)

![[1-(Benzenesulfonyl)-1-bromoethyl]benzene](/img/structure/B14350024.png)
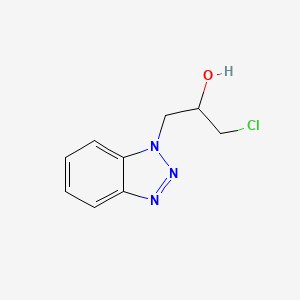
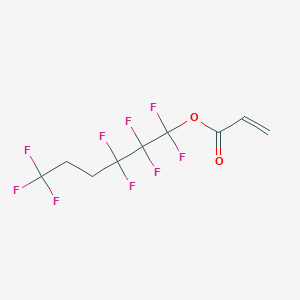
![2-[2-(2-Methoxyethoxy)ethoxy]ethyl chloroacetate](/img/structure/B14350060.png)
![3-(1,3-Benzoxazol-2-yl)-5H-[1]benzopyrano[4,3-b]pyridin-5-one](/img/structure/B14350064.png)
